molecular formula C24H27BrN4OS B2995892 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1189885-68-4

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2995892
CAS No.: 1189885-68-4
M. Wt: 499.47
InChI Key: AFDOLXRXZCDDCP-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
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Biological Activity

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a spirocyclic framework and various functional groups, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H24BrN4OSC_{23}H_{24}BrN_{4}OS, with a molecular weight of approximately 515.47 g/mol. The structure features a triazaspiro core linked to a thioamide and an acetamide moiety.

PropertyValue
Molecular FormulaC23H24BrN4OS
Molecular Weight515.47 g/mol
CAS Number1189684-29-4

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
  • Receptor Modulation : It interacts with various receptors, which may lead to alterations in signaling pathways associated with disease states.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have highlighted its potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Cell LineIC50 Value (µM)Mechanism of Action
HepG215Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound in a xenograft model of human glioblastoma. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Evaluation : A series of experiments assessed the antimicrobial activity against various pathogens. Results showed that the compound effectively inhibited bacterial growth and could serve as a lead for developing new antibiotics.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-7-9-19(25)10-8-18)23(28-24)31-16-21(30)26-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDOLXRXZCDDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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